Cetyl palmitate

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le palmitate de cétyle est synthétisé par estérification de l'acide palmitique avec l'alcool cétylique. Cette réaction peut être catalysée par des acides ou des enzymes. Les réactions catalysées par les acides atteignent généralement des taux de conversion élevés mais peuvent nécessiter des températures élevées, ce qui peut dégrader les esters ou entraîner des réactions secondaires indésirables . La synthèse enzymatique, en revanche, peut être effectuée dans des conditions plus douces, réduisant les coûts énergétiques et minimisant les réactions secondaires .

Méthodes de production industrielle : Dans les milieux industriels, le palmitate de cétyle est produit en mélangeant l'alcool cétylique et l'acide palmitique dans un rapport molaire de 1:1, en chauffant le mélange à l'état fondu, puis en laissant la réaction d'estérification se produire . La réaction est généralement effectuée en présence d'un solvant tel que le n-hexane et d'un catalyseur tel que Burkholderia contaminans .

Analyse Des Réactions Chimiques

Types de réactions : Le palmitate de cétyle subit principalement des réactions d'hydrolyse et de transestérification. L'hydrolyse implique la rupture de la liaison ester en présence d'eau, produisant de l'acide palmitique et de l'alcool cétylique. La transestérification implique l'échange du groupe ester avec un autre alcool, produisant un ester et un alcool différents .

Réactifs et conditions courants :

Hydrolyse : Eau et catalyseur acide ou basique.

Transestérification : Un alcool et un catalyseur acide ou basique.

Principaux produits :

Hydrolyse : Acide palmitique et alcool cétylique.

Transestérification : Un ester et un alcool différents.

4. Applications de la recherche scientifique

Le palmitate de cétyle a des applications diverses dans divers domaines :

Chimie : Utilisé comme épaississant et émulsifiant dans les formulations cosmétiques.

Biologie : On le trouve dans les coraux durs, où il peut agir comme un anti-appétent.

Médecine : Utilisé dans les nanoparticules de lipides solides pour la délivrance de médicaments.

Industrie : Employé dans la production de lubrifiants, de produits de soins personnels et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du palmitate de cétyle implique son rôle d'émollient et d'épaississant. En cosmétique, il forme une barrière protectrice sur la peau, réduisant la perte d'eau et offrant une texture lisse . En délivrance de médicaments, le palmitate de cétyle dans les nanoparticules de lipides solides améliore la stabilité et la biodisponibilité des médicaments encapsulés .

Applications De Recherche Scientifique

Drug Delivery Systems

Cetyl palmitate is widely used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are innovative drug delivery systems designed to enhance the bioavailability of therapeutic agents.

- Nanostructured Lipid Carriers (NLCs) : this compound is a key component in NLCs, which have been employed to improve the delivery of hydrophobic drugs. For instance, studies have shown that this compound-based NLCs can effectively encapsulate Coenzyme Q10, achieving high entrapment efficiency and controlled release profiles. The NLC formulations demonstrated a biphasic release pattern, indicating their potential for sustained drug delivery .

- Cancer Therapy : this compound has been integrated into formulations aimed at delivering chemotherapeutic agents. Research indicates that NLCs containing this compound can enhance the stability and bioavailability of drugs like docetaxel for skin cancer treatment. These formulations utilize this compound to improve drug solubility and facilitate targeted delivery to cancerous tissues .

- Improved Oral Absorption : this compound has also been utilized to enhance the oral bioavailability of poorly soluble drugs. For example, studies involving cytarabine conjugates demonstrated that incorporating this compound into lipid nanoparticles significantly improved drug absorption through the gastrointestinal tract .

Cosmetic Applications

This compound is extensively used in cosmetic formulations due to its emollient properties and ability to stabilize emulsions.

Emollient and Stabilizer

- Moisturizers and Creams : As a non-greasy emollient, this compound helps to soften skin while providing a protective barrier that retains moisture. Its film-forming capability enhances the texture and sensory feel of lotions and creams, making it a preferred ingredient in skincare products .

- Color Cosmetics : In color cosmetics like lipsticks, this compound contributes to the formulation's stability and texture. It aids in achieving a smooth application while providing a desirable finish .

Safety Profile

The Cosmetic Ingredient Review (CIR) Expert Panel has deemed this compound safe for use in cosmetic products, with no significant adverse effects reported at concentrations typically used in formulations .

This compound in Nanoparticle Formulations

A study investigated the impact of varying ratios of this compound on the physical properties of SLNs loaded with γ-oryzanol. The findings indicated that increasing this compound content improved the stability and size distribution of nanoparticles, demonstrating its critical role in optimizing drug delivery systems .

Topical Delivery Systems

Research on this compound-based NLCs for topical applications highlighted their efficacy in delivering lipophilic compounds like Coenzyme Q10. The study revealed that these formulations not only provided high entrapment efficiency but also improved skin permeation compared to conventional emulsions .

Mécanisme D'action

The mechanism of action of cetyl palmitate involves its role as an emollient and thickener. In cosmetics, it forms a protective barrier on the skin, reducing water loss and providing a smooth texture . In drug delivery, this compound in solid lipid nanoparticles enhances the stability and bioavailability of encapsulated drugs .

Comparaison Avec Des Composés Similaires

Le palmitate de cétyle est similaire à d'autres esters d'acides gras tels que l'acide stéarique, le monostéarate de glycéryle et la cire de carnauba. Ses propriétés uniques, telles que son point de fusion et ses caractéristiques émollientes, le rendent particulièrement adapté à une utilisation dans les cosmétiques et les produits de soins personnels .

Composés similaires :

- Acide stéarique

- Monostéarate de glycéryle

- Cire de carnauba

- Softisan

- Cholestérol

- Dynasan

Le palmitate de cétyle se distingue par sa combinaison spécifique d'acide palmitique et d'alcool cétylique, offrant des avantages uniques dans diverses applications.

Activité Biologique

Cetyl palmitate, a fatty acid ester derived from cetyl alcohol and palmitic acid, is widely used in the cosmetic and pharmaceutical industries due to its emollient properties. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

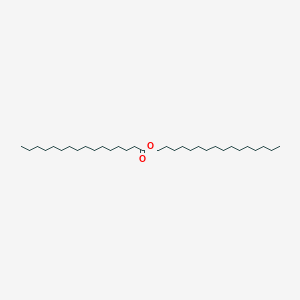

This compound (CP) is a long-chain fatty acid ester with the chemical formula C_{16}H_{32}O_2. It is synthesized through the esterification of cetyl alcohol (C_{16}H_{34}O) and palmitic acid (C_{16}H_{32}O_2), typically in a 1:1 molar ratio. The synthesis can be catalyzed by various methods, including using lipases or chemical catalysts under controlled conditions .

Applications

Cosmetic Industry :

- Emollient : CP acts as an effective emollient, providing a smooth and soft texture to skin formulations.

- Thickening Agent : It enhances the viscosity of creams and lotions, improving their stability and application properties.

Pharmaceuticals :

- Drug Delivery Systems : CP serves as a component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), facilitating the delivery of lipophilic drugs like Coenzyme Q10 .

1. Skin Absorption and Bioavailability

Research indicates that this compound can enhance the absorption of drugs through the skin. It has been incorporated into formulations aimed at increasing the bioavailability of poorly soluble compounds. For example, studies have shown that this compound-based NLCs significantly improve the skin permeation of Coenzyme Q10 compared to traditional formulations .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In formulations where it is combined with other antioxidants, such as β-carotene, it can enhance the overall antioxidant capacity of the product. This is particularly beneficial in preventing oxidative stress in skin cells .

3. Stability and Release Profiles

The stability of this compound formulations has been studied extensively. For instance, NLCs containing this compound demonstrated a controlled release profile for encapsulated drugs, which is crucial for sustained therapeutic effects . The release kinetics often show a biphasic pattern, indicating an initial rapid release followed by a slower sustained release phase.

Case Study 1: this compound in Drug Delivery

A study investigated this compound-based SLNs for delivering insulin orally. The formulation aimed to improve insulin's bioavailability by enhancing its solubility and stability in gastrointestinal conditions. Results showed that these SLNs significantly increased insulin absorption compared to free insulin solutions, suggesting potential for improved diabetes management .

Case Study 2: Antioxidant Formulations

In another study, this compound was used in conjunction with β-carotene in NLCs to evaluate its antioxidant effects. The findings indicated that the NLC formulation enhanced the bioaccessibility of β-carotene while maintaining its antioxidant activity during simulated gastrointestinal digestion .

Research Findings Summary

Propriétés

IUPAC Name |

hexadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJXZJSCPSGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047114 | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

540-10-3, 95912-87-1, 100231-74-1 | |

| Record name | Cetyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.